molecular formula C18H24O2 B1671308 Estradiol CAS No. 50-28-2

Estradiol

Cat. No.: B1671308
CAS No.: 50-28-2
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
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Description

Estradiol is a naturally occurring estrogen steroid hormone and the major female sex hormone. It plays a crucial role in the regulation of the female reproductive cycle, including the estrous and menstrual cycles. This compound is responsible for the development of female secondary sexual characteristics such as the breasts, widening of the hips, and a female pattern of fat distribution. It is also important in the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy .

Mechanism of Action

Target of Action

Estradiol, a naturally occurring hormone in females, primarily targets the estrogen receptors (ERα and ERβ) located within the cell . These receptors are found in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

This compound is a nuclear hormone, meaning it acts on receptors present inside the cell, that can activate or deactivate transcription in the nucleus . It interacts with its target cell receptor within the cytoplasm of the cell . This compound modulates the pituitary secretion of gonadotropins, luteinizing hormone, and follicle-stimulating hormone through a negative feedback system .

Biochemical Pathways

This compound is produced in the body from cholesterol through a series of reactions and intermediates . The major pathway involves the formation of androstenedione, which is then converted by aromatase into estrone and is subsequently converted into this compound . A series of factors and signaling pathways regulate the synthesis of estrogen .

Pharmacokinetics

This compound can be taken by various routes of administration, including oral, sublingual, intranasal, transdermal, vaginal, intramuscular, or subcutaneous . The pharmacokinetics of this compound, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For instance, oral this compound has a bioavailability of less than 5% due to significant first-pass effects .

Result of Action

This compound plays a crucial role in the regulation of female reproductive cycles such as estrous and menstrual cycles . It is responsible for the development of female secondary sexual characteristics such as the breasts, widening of the hips, and a female pattern of fat distribution . It is also important in the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy . It also has important effects in many other tissues including bone, fat, skin, liver, and the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conjugated oral estrogen increases the risk of blood clots, increases circulating levels of a variety of binding proteins, suppresses growth hormone-mediated insulin-like growth factor 1 production, and produces positive blood lipid changes . Moreover, this compound has been tied to the development and progression of cancers such as breast cancer, ovarian cancer, and endometrial cancer .

Safety and Hazards

Long-term use of estrogens is associated with an increased risk of cancer of the endometrium, breast (male and female), and ovary . It is very important to use this medicine exactly as directed by a doctor to avoid unwanted side effects .

Future Directions

There is a need to develop more studies and improve the techniques, in order to effectively determine the mechanism of action of these contaminants and, thus, establish appropriate strategies for their removal from the environment and reduce their actions on living beings . The history of estrogen illustrates the role of intellectual reasoning, motivation, and serendipity in advancing knowledge about this important sex steroid .

Biochemical Analysis

Biochemical Properties

Estradiol interacts with various enzymes, proteins, and other biomolecules. It is recognized by either the estrogen receptor ER-alpha or ER-beta, which are found on the surface membrane of cells . After the signal is recognized, this compound is accepted into the cell and then it penetrates the nucleus, where it gets transcribed .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The produced mRNA gets translated and then proteins are synthesized .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to estrogen receptors, which then modulate the expression of target genes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced in the body from cholesterol through a series of reactions and intermediates . The major pathway involves the formation of androstenedione, which is then converted by aromatase into estrone and is subsequently converted into this compound .

Subcellular Localization

This compound is localized in various compartments or organelles within the cell. After being accepted into the cell, it penetrates the nucleus where it gets transcribed . The specifics of any targeting signals or post-translational modifications that direct it to specific compartments or organelles are areas of ongoing study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol can be synthesized from cholesterol through a series of reactions and intermediates. The major pathway involves the formation of androstenedione, which is then converted by aromatase into estrone and subsequently into this compound. Alternatively, androstenedione can be converted into testosterone, which can then be converted into this compound .

Industrial Production Methods

In industrial settings, this compound is often synthesized as a pro-drug ester, such as this compound acetate, this compound benzoate, this compound cypionate, this compound dienanthate, and this compound valerate. These esters are used to improve the bioavailability and stability of this compound for various pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Estradiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include estrone, estriol, and various this compound esters. These products have different biological activities and are used in various therapeutic applications .

Comparison with Similar Compounds

Estradiol is one of three major estrogens in the human body, the others being estrone (E1) and estriol (E3). This compound is the most potent and biologically active of the three:

    Estrone (E1): A weaker estrogen that is primarily produced during menopause.

    Estriol (E3): The weakest estrogen, primarily produced during pregnancy.

This compound’s higher potency and effectiveness make it the preferred choice for hormone replacement therapy and other medical applications .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Record name estradiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estradiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White powder.
Record name Estradiol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
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Boiling Point

445.9±45.0
Record name Estradiol
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Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
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Record name Estradiol
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Mechanism of Action

Estrogen is found in the the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues. The main source of estrogen in adult women during the reproductive period of life is the ovarian follicle, which secretes 70 to 500 mcg of estradiol each day. After menopause, however, the majority of endogenous estrogen is produced by transformation of androstenedione (which is secreted by the adrenal cortex) to estrone in the peripheral tissues. Both estrone and its sulphate conjugated form, estrone sulphate, represent the most abundant estrogens found in postmenopausal women. Estradiol, however, is considerably more potent than estrone and estriol at the estrogen receptor (ER). As a result, the higher estrone concentration in postmenopausal population, can cause various undesirable effects. These effects may include hot flashes, chills, vaginal dryness, mood swings, irregular menstruation, and chills, in addition to sleep problems. Estradiol workings by binding to subtypes of the estrogen receptor: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). It also exerts potent agonism of G Protein-coupled estrogen receptor (GPER), which is recognized an important regulator of this drug's rapid effects. Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of of messenger RNA. This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell. Agonism of estrogen receptors increases pro-estrogenic effects, leading to the relief of vasomotor and urogenital symptoms of a postmenopausal or low estradiol state., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRADIOL (7 total), please visit the HSDB record page.
Record name Estradiol
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Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
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Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS No.

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
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Melting Point

178.5 °C, 178-179 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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